![molecular formula C13H9F3N4 B4948452 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine](/img/structure/B4948452.png)

3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

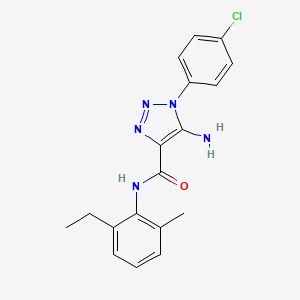

3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Méthodes De Préparation

The synthesis of 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine can be achieved through various synthetic routes. One efficient approach involves the use of Suzuki–Miyaura cross-coupling reactions, starting with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key intermediate . Another method includes the regioselective synthesis using solvent-free sequential multicomponent reactions of hydrazine hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones . Industrial production methods often involve Pd-catalyzed synthesis and olefin metathesis reactions to achieve the desired structural modifications .

Analyse Des Réactions Chimiques

3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaOMe, ethyl 4,4,4-trifluoro-2-butynoate, and 3-aminopyrazole . Major products formed from these reactions include regioisomers and functionalized derivatives that exhibit enhanced photophysical properties .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its anticancer potential and enzymatic inhibitory activity . It has also been identified as a strategic compound for optical applications due to its tunable photophysical properties . Additionally, it is used in the development of fluorescent molecules for studying intracellular processes and chemosensors . In material science, its significant photophysical properties make it an attractive candidate for organic light-emitting devices and bio-macromolecular interactions .

Mécanisme D'action

The mechanism of action of 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell proliferation . It also exhibits inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase, making it a potential anticancer agent . The compound’s ability to inhibit these kinases leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine include other pyrazolo[1,5-a]pyrimidine derivatives such as 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines and 5-difluoromethyl-7-difluoromethyl pyrazolo[1,5-a]pyrimidines . These compounds share similar structural motifs but differ in their functional groups and substitution patterns, which influence their photophysical properties and biological activities . The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioactivity .

Propriétés

IUPAC Name |

2-methyl-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c1-8-5-12-18-10(9-3-2-4-17-7-9)6-11(13(14,15)16)20(12)19-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWOUOWTGDLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4948376.png)

![2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4948382.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)

![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)

![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)

![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)